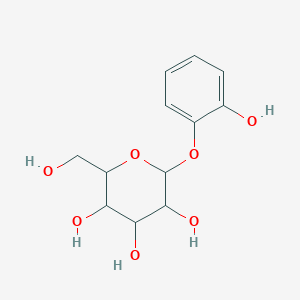

o-Hydroxyphenyl beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

o-Hydroxyphenyl beta-D-glucoside is a glycoside compound where a hydroquinone moiety is attached to a beta-D-glucopyranosyl residue via a glycosidic linkage . This compound is known for its presence in various plants and its significant biological activities, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Hydroxyphenyl beta-D-glucoside can be achieved through enzymatic synthesis, which involves the use of glycosyltransferases to catalyze the transfer of glucose from a donor molecule to hydroquinone . This method is preferred due to its specificity and efficiency. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

Industrial production of this compound often employs microbial glycosyltransferases due to their high yield and cost-effectiveness . The process involves the fermentation of microorganisms that produce the necessary enzymes, followed by the extraction and purification of the glycoside compound.

Chemical Reactions Analysis

Types of Reactions

o-Hydroxyphenyl beta-D-glucoside undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions, typically involving reducing agents like sodium borohydride.

Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, resulting in the release of hydroquinone and glucose.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidases.

Reduction: Sodium borohydride.

Substitution: Acidic solutions or glycosidases.

Major Products Formed

Oxidation: Polymeric products.

Reduction: Reduced hydroquinone derivatives.

Substitution: Hydroquinone and glucose.

Scientific Research Applications

o-Hydroxyphenyl beta-D-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of o-Hydroxyphenyl beta-D-glucoside involves its interaction with specific enzymes and receptors. For instance, in the skin-lightening process, it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis . By binding to the enzyme’s active site, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation.

Comparison with Similar Compounds

Similar Compounds

Arbutin: Another hydroquinone glycoside with similar skin-lightening properties.

Apigenin 7-O-beta-D-glucoside: A flavonoid glycoside with anti-inflammatory and antioxidant activities.

Calycosin-7-O-beta-D-glucoside: Known for its pharmacokinetic properties and use in traditional medicine.

Uniqueness

o-Hydroxyphenyl beta-D-glucoside is unique due to its specific glycosidic linkage and its broad range of biological activities. Unlike arbutin, which is primarily used in cosmetics, this compound has diverse applications in chemistry, biology, and medicine, making it a versatile compound for research and industrial use.

Biological Activity

o-Hydroxyphenyl beta-D-glucoside (o-HPG) is a glycosylated phenolic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of o-HPG, including its enzymatic properties, antioxidant capabilities, and implications in health and disease. The findings are supported by diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyphenyl group linked to a beta-D-glucoside moiety. This structure is significant for its biological interactions and enzymatic transformations.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O7 |

| Molecular Weight | 284.26 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of o-HPG. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Study Findings : A study demonstrated that o-HPG exhibited a significant reduction in oxidative stress markers in vitro, indicating its potential as a protective agent against oxidative damage in cells .

Enzymatic Activity

This compound undergoes enzymatic transformations that enhance its biological activity. For example, it can be metabolized by specific glycosidases, which may influence its bioavailability and efficacy.

- Enzymatic Transformation : Research indicates that enzymes such as O-glycoside β-eliminase from Agrobacterium tumefaciens can convert o-HPG into more active forms, enhancing its biological effects .

Antimicrobial Properties

Emerging evidence suggests that o-HPG possesses antimicrobial properties. It has been evaluated against various pathogens, showing inhibition of bacterial growth.

- Case Study : In a controlled study, o-HPG demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a natural antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of o-HPG has been investigated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Research Findings : A study reported that o-HPG treatment resulted in increased levels of pro-apoptotic factors and decreased viability in breast cancer cell lines .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of o-HPG, particularly in models of neurodegenerative diseases. Its antioxidant properties may contribute to protecting neuronal cells from degeneration.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWIAATAZXMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.